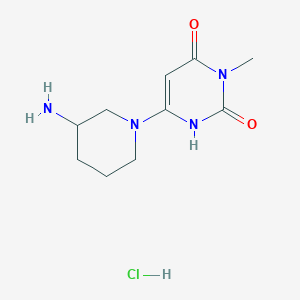
6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of piperidone, which is a class of compounds that serve as precursors to the piperidine ring . Piperidones are of particular interest due to their unique biochemical properties and are key intermediates in the synthesis of many alkaloid natural products and drug candidates .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Chemical Reactions Analysis
The compound likely participates in reactions similar to other piperidones. For instance, piperidones have been synthesized using various catalysts and methods, including ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are a valuable class of nitrogen-containing heterocycles with a wide range of biological activities. The compound can be used in multi-component reactions catalyzed by ionic liquids to synthesize substituted piperidines . These reactions offer several advantages, including good yields, easy work-ups, short reaction times, and mild conditions.
Antitubercular Agents
In the search for new antitubercular agents, derivatives of this compound have been designed and synthesized. They have shown significant activity against Mycobacterium tuberculosis with inhibitory concentrations comparable to or better than existing drugs . This highlights its potential use in developing new treatments for tuberculosis.
Kinase Inhibition for Cancer Therapy
Derivatives of this compound have been explored as novel CDK2 inhibitors, which are an appealing target for cancer treatment. These inhibitors selectively target tumor cells and have shown potent anti-proliferative effects in various cell lines . This application is crucial in the development of targeted cancer therapies.
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmacological activities. It can be used to create a variety of bioactive molecules, including those with antimicrobial and antitumor properties .
Biochemical Research
In biochemical research, the compound’s derivatives are used to study enzyme inhibition and signaling pathways within cells. This research can lead to a better understanding of diseases at the molecular level and the development of new drugs .
Industrial Applications
While not directly an application of the compound, its structural relatives, such as piperidine, are used in industrial settings. Piperidine is employed in the synthesis of substances and laboratory chemicals, showcasing the industrial relevance of related compounds .
properties
IUPAC Name |
6-(3-aminopiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-13-9(15)5-8(12-10(13)16)14-4-2-3-7(11)6-14;/h5,7H,2-4,6,11H2,1H3,(H,12,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZUWUJFKUPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)
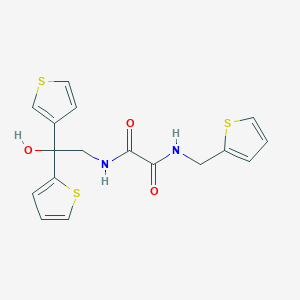
![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576664.png)
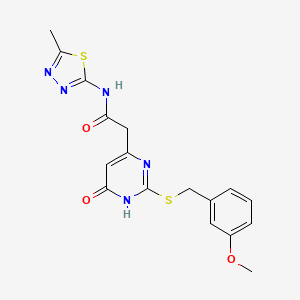
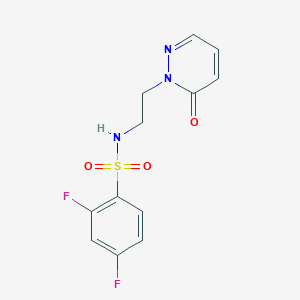


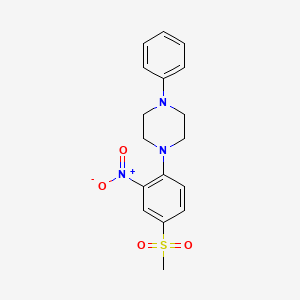
![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)
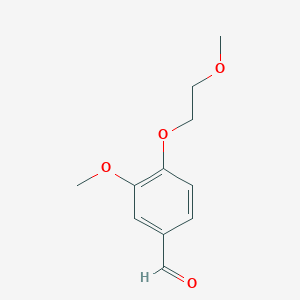
![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)
![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)